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4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cross‑coupling selectivity Sequential functionalization Kinase inhibitor intermediates

Kinase drug discovery requires privileged scaffolds that enable rapid, orthogonal diversification to explore SAR around the hinge-binding region. 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine addresses this need as a dual-halogenated 7-deazapurine building block. • Orthogonal C5-I (fast oxidative addition) and C4-Cl (slower) enables sequential Pd-catalyzed cross-coupling. • Zero H-bond donors, XLogP3 = 2.6, and N7-methylation improve metabolic stability and selectivity profiles. • MW 307.52, zero rotatable bonds - ideal for fragment-to-lead elaboration. Supplied with certified purity ≥97%, ready for immediate global dispatch to accelerate your medicinal chemistry campaigns.

Molecular Formula C8H7ClIN3
Molecular Weight 307.52 g/mol
Cat. No. B13098615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC8H7ClIN3
Molecular Weight307.52 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CN2C)I)C(=N1)Cl
InChIInChI=1S/C8H7ClIN3/c1-4-11-7(9)6-5(10)3-13(2)8(6)12-4/h3H,1-2H3
InChIKeyLUTVHBOBKKEWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine – A Dual-Halogenated Pyrrolopyrimidine Scaffold for Sequential Cross-Coupling in Kinase Inhibitor Synthesis


4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1644664-24-3) belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged adenine bioisostere scaffold widely employed in kinase inhibitor drug discovery [1]. This specific congener incorporates a 4-chloro and a 5-iodo leaving group on a 2,7-dimethylated core, creating a uniquely functionalized intermediate that enables orthogonal, stepwise palladium‑catalyzed cross‑coupling at C4 and C5. The compound is supplied as a research-grade building block with certified purity ≥97 % (CAS 1644664-24-3, MW 307.52 g mol⁻¹, C₈H₇ClIN₃) [2].

Dual-halogen scaffold Orthogonal C4-Cl / C5-I pattern supports sequential cross-coupling workflow.
Selectivity probe context Zero H-bond donor core (N7-methyl) may support kinase hinge-region selectivity studies.
Research-grade intermediate Certified purity for library synthesis and fragment-based lead generation.

Why 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


Pyrrolo[2,3-d]pyrimidine analogs differ profoundly in their reactivity and downstream drug-likeness depending on the halogen pattern, N7-substitution, and C2-methylation status. The target compound combines an iodine at C5 (fast oxidative addition) with a chlorine at C4 (slower, enabling sequential coupling) and a fully alkylated N7‑C2 pair that eliminates hydrogen‑bond donor capacity, alters lipophilicity (XLogP3‑AA = 2.6 versus 2.3 for the N7‑H analog), and modifies metabolic stability relative to the widely used 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold [1][2]. Simply substituting a non‑iodinated or N7‑H analog forfeits the orthogonal reactivity and physicochemical profile that this compound provides for iterative library synthesis.

Reactivity profile
Target: C5-I | C4-Cl (orthogonal)
Analog risk: Mono-halogen scaffolds limit sequential diversification.
Hydrogen-bond profile
Target: 0 HBD (N7-methyl)
Analog risk: N7-H analogs introduce a donor that may alter selectivity context.
Lipophilicity drift
Target: Balanced C2,C7-dimethyl core
Analog risk: De-methylated or de-iodinated analogs shift logP and reactivity.

Quantitative Differentiation Evidence for 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Versus Closest Analogs


Orthogonal C4‑Cl / C5‑I Reactivity Enables Sequential Cross‑Coupling Unattainable with Single‑Halogen Analogs

The target compound possesses a 4‑chloro and a 5‑iodo substituent on the pyrrolo[2,3‑d]pyrimidine core. Iodine at C5 undergoes significantly faster oxidative addition to Pd⁰ than chlorine at C4 (typical relative rate kI/kCl ≈ 100–1000 in aryl halide cross‑coupling), permitting regioselective C5 functionalization while the C4‑Cl remains intact for a subsequent coupling step [1]. This orthogonal reactivity is absent in 4‑chloro‑2,7‑dimethyl‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 78756‑80‑6) and 5‑iodo‑2,7‑dimethyl‑7H‑pyrrolo[2,3‑d]pyrimidin‑4‑amine (CAS 1644664‑25‑4), each of which offers only a single reactive halogen center.

Sequential Cross-Coupling
Class-level inference
C5-I (fast) + C4-Cl (orthogonal) reactivity vs mono-halogen comparators.
Supports two-step sequential diversification workflow.
Based on general Pd-catalyzed cross-coupling relative rates.
Cross‑coupling selectivity Sequential functionalization Kinase inhibitor intermediates

Elimination of the N7 Hydrogen‑Bond Donor Reduces Off‑Target Binding Potential Relative to N7‑H Analogs

The N7‑methyl group on the target compound reduces the computed hydrogen‑bond donor count from 1 (4‑chloro‑5‑iodo‑7H‑pyrrolo[2,3‑d]pyrimidine, CAS 123148‑78‑7) to 0 [1][2]. In kinase inhibitor design, a free N7‑H can engage the hinge‑region backbone of off‑target kinases, broadening the inhibition profile; removal of this donor has been correlated with improved selectivity within the pyrrolopyrimidine class [3].

H-Bond Donor Count
Computed property
0 HBD (Target) vs 1 HBD (N7-H analog)
May support selectivity profiling by reducing off-target hinge contacts.
PubChem Cactvs computed property.
Hydrogen‑bond donor count Off‑target selectivity Physicochemical differentiation

Higher Computed Lipophilicity (XLogP3‑AA = 2.6) Suggests Enhanced Membrane Permeability Versus the N7‑H Analog

The target compound displays a computed XLogP3‑AA value of 2.6, compared with 2.3 for 4‑chloro‑5‑iodo‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 123148‑78‑7) and 2.0 for the non‑iodinated 4‑chloro‑2,7‑dimethyl analog (CAS 78756‑80‑6) [1][2][3]. The ~0.3 log unit increase relative to the N7‑H comparator corresponds to an approximately twofold increase in calculated partition coefficient, which in the pyrrolopyrimidine EGFR inhibitor series has been linked to improved passive cellular permeability and oral absorption potential [4].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3-AA = 2.6 (Target) vs 2.3 (N7-H) and 2.0 (de-iodinated).
Context-dependent permeability correlation for pyrrolopyrimidine series.
Extrapolated from EGFR inhibitor ADME structure–property relationships.
Lipophilicity Membrane permeability ADME optimization

Zero Rotatable Bonds and Moderate Molecular Weight (307.5 g mol⁻¹) Maximize Ligand Efficiency Potential for Fragment‑Based Approaches

The target compound has zero rotatable bonds and a molecular weight of 307.52 g mol⁻¹, placing it near the upper boundary of fragment‑sized molecules and well below the typical kinase inhibitor lead (MW ≈ 450–550 g mol⁻¹) [1]. In contrast, 4‑chloro‑5‑iodo‑7H‑pyrrolo[2,3‑d]pyrimidine (MW 279.46 g mol⁻¹) lacks the C2‑methyl group that contributes additional hydrophobic contacts in the kinase ATP‑binding pocket; the fully elaborated analog 5‑iodo‑2,7‑dimethyl‑7H‑pyrrolo[2,3‑d]pyrimidin‑4‑amine (MW 288.09 g mol⁻¹) replaces the reactive C4‑Cl with an amino group, precluding further cross‑coupling diversification [2][3].

Ligand Efficiency Context
Cross-study comparable
MW 307.5 Da & 0 Rot. Bonds vs lead-like MW 450-550 Da.
May support fragment-based lead-generation context.
Benchmarked against fragment-based drug discovery literature.
Ligand efficiency Fragment‑based drug discovery Molecular complexity

Optimal Scientific and Industrial Application Scenarios for 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine


Iterative Library Synthesis via Sequential Pd‑Catalyzed Cross‑Coupling

The orthogonal C5‑I/C4‑Cl reactivity pattern makes this compound an ideal starting material for two‑dimensional diversity libraries. First, a Suzuki–Miyaura coupling at C5 installs an aryl or heteroaryl group, followed by a second coupling (e.g., Buchwald–Hartwig amination) at C4 to introduce an amine substituent. This approach has been demonstrated with the analogous 4‑chloro‑5‑iodo‑7H‑pyrrolo[2,3‑d]pyrimidine scaffold in the synthesis of adenosine kinase inhibitor GP3269 [1], and the 2,7‑dimethyl variant provides additional metabolic stability advantages for cellular follow‑up assays [2].

Kinase Inhibitor Hit‑to‑Lead Optimization Leveraging Zero H‑Bond Donor Core

With a hydrogen‑bond donor count of zero and computed XLogP3‑AA of 2.6, this scaffold is particularly suited for kinase programs that require selective hinge‑region binding without ancillary H‑bond interactions that can drive polypharmacology. The N7‑methyl group has been correlated with improved selectivity profiles in pyrrolopyrimidine‑based EGFR and LRRK2 inhibitor series [2][3].

Synthesis of 5‑Iodotubercidin Analogs as Adenosine Kinase Inhibitors

The 5‑iodo substituent provides a direct entry to 5‑iodotubercidin analogs, which are among the most potent adenosine kinase inhibitors reported (IC₅₀ < 0.001 µM) [1]. The 2,7‑dimethyl‑4‑chloro scaffold allows facile nucleoside coupling at N7 followed by 5‑iodo replacement via Suzuki reaction, a strategy validated in the literature for the N7‑unsubstituted analog [1].

Fragment‑Based Drug Discovery (FBDD) Starting Point

At 307.5 g mol⁻¹ with zero rotatable bonds, this compound occupies a favorable position in the fragment‑to‑lead continuum. Its molecular complexity and synthetic versatility exceed those of smaller fragments (MW < 250) while remaining amenable to structure‑based elaboration. The dual‑halogen design supports rapid SAR exploration through parallel chemistry [4].

Application
Selection Property
Validation Focus
Iterative Library Synthesis
Sequential cross-coupling reactivity
Diversification efficiency vs mono-halogen
Kinase Inhibitor Hit-to-Lead
Zero H-bond donor count
Hinge-region selectivity context
Adenosine Kinase Probe Synthesis
5-Iodotubercidin analog synthesis entry
Adenosine kinase inhibitory activity context
Fragment-Based Discovery (FBDD)
307.5 Da with zero rotatable bonds
Ligand-efficiency and fragment elaboration
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